molecular formula C10H19N B2596927 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 1560125-40-7

3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine

Cat. No.: B2596927
CAS No.: 1560125-40-7
M. Wt: 153.269
InChI Key: XOTZSNXSBSAQAL-UHFFFAOYSA-N
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Description

3-(2-Bicyclo[221]heptanyl)propan-1-amine is a chemical compound that features a bicyclic structure This compound is known for its unique structural properties, which include a bicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Functionalization: The bicyclo[2.2.1]heptane core is then functionalized to introduce the propan-1-amine group. This can be done through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

    Final Product: The final step involves the purification of the compound to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure.

    Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly serotonin and glutamate, which play a crucial role in mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound acts as a selective serotonin reuptake enhancer, thereby increasing the availability of serotonin in the brain.

Comparison with Similar Compounds

3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine can be compared with other similar compounds, such as:

    Tianeptine: A tricyclic compound with similar structural features and pharmacological properties.

    Bicyclo[2.2.1]heptane derivatives: Other compounds with the same bicyclic core but different functional groups.

The uniqueness of 3-(2-Bicyclo[22

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTZSNXSBSAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560125-40-7
Record name 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine
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